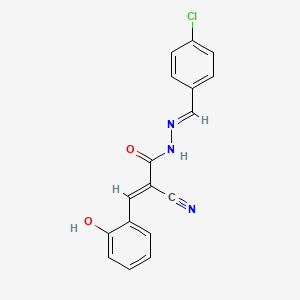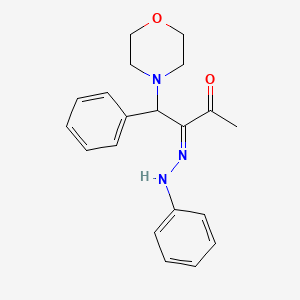![molecular formula C14H19N3S2 B15283486 5-{[1-(4-Tert-butylphenyl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-ylamine](/img/structure/B15283486.png)
5-{[1-(4-Tert-butylphenyl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[1-(4-Tert-butylphenyl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-ylamine is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1-(4-Tert-butylphenyl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-ylamine typically involves the reaction of 4-tert-butylphenyl ethyl sulfide with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-{[1-(4-Tert-butylphenyl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydrothiadiazole derivative.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry: The compound is explored for its use in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-{[1-(4-Tert-butylphenyl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-ylamine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The thiadiazole ring is known to interact with metal ions, which can play a role in its biological activity. Additionally, the compound’s ability to generate reactive oxygen species (ROS) may contribute to its cytotoxic effects on cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 5-{[1-(4-Methylphenyl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-ylamine
- 5-{[1-(4-Chlorophenyl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-ylamine
- 5-{[1-(4-Fluorophenyl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-ylamine
Uniqueness
5-{[1-(4-Tert-butylphenyl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-ylamine is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. The bulky tert-butyl group can provide steric hindrance, affecting the compound’s interaction with molecular targets and potentially enhancing its selectivity and potency in biological applications.
Propiedades
Fórmula molecular |
C14H19N3S2 |
|---|---|
Peso molecular |
293.5 g/mol |
Nombre IUPAC |
5-[1-(4-tert-butylphenyl)ethylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C14H19N3S2/c1-9(18-13-17-16-12(15)19-13)10-5-7-11(8-6-10)14(2,3)4/h5-9H,1-4H3,(H2,15,16) |
Clave InChI |
DTJSYDUJVRBJHD-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)C(C)(C)C)SC2=NN=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-ethylphenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B15283408.png)
![1-[(6-ethoxy-2-naphthyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B15283414.png)
![N-{[6-(1-adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-benzyl-N-methylamine](/img/structure/B15283416.png)

![3-(1-Benzofuran-2-yl)-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283437.png)
![3-Butyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283439.png)
![2-[(Dimethylamino)methyl]-3-(dimethylcarbamoyl)-1-methylpyridinium](/img/structure/B15283442.png)
![3-(3-Methoxyphenyl)-6-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283449.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B15283465.png)
![5-phenyl-3-(2-thienylmethylene)-1H-pyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B15283471.png)
![6-[(3,4-Dimethylphenoxy)methyl]-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283473.png)
![methyl 5-(2-phenylethyl)-2-[(1H-tetraazol-1-ylacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B15283478.png)
![4-chloro-3-{[(3-fluorophenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B15283481.png)
